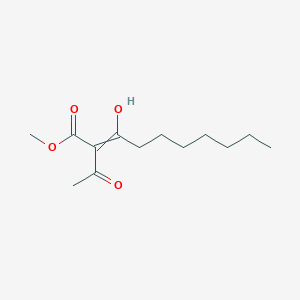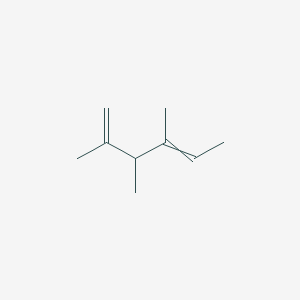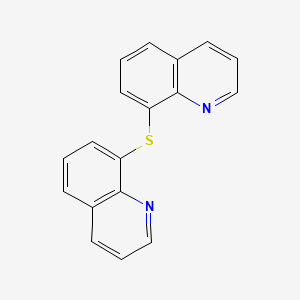
8,8'-Sulfanediyldiquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Sulfanediyldiquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two quinoline rings connected by a sulfur atom at the 8th position of each ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Sulfanediyldiquinoline typically involves the reaction of 8-chloroquinoline with sodium sulfide. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions. The general reaction scheme is as follows:
2C9H6ClN+Na2S→C18H12N2S+2NaCl
Industrial Production Methods: In an industrial setting, the production of 8,8’-Sulfanediyldiquinoline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8’-Sulfanediyldiquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The quinoline rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 8,8’-Sulfanediyldiquinoline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its quinoline rings can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various therapeutic applications.
8-Aminoquinoline: Utilized in the treatment of malaria and other parasitic infections.
8-Mercaptoquinoline: Studied for its potential as an antioxidant and metal chelator.
Uniqueness: 8,8’-Sulfanediyldiquinoline is unique due to the presence of the sulfur bridge, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metal ions and increases its potential for various applications in medicinal and materials chemistry.
Propriétés
Numéro CAS |
139257-47-9 |
|---|---|
Formule moléculaire |
C18H12N2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
8-quinolin-8-ylsulfanylquinoline |
InChI |
InChI=1S/C18H12N2S/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H |
Clé InChI |
LYKCMTPGARJQCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)SC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


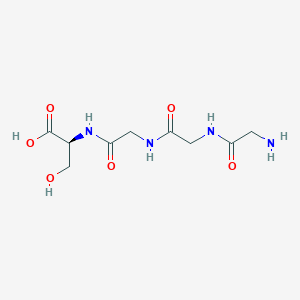
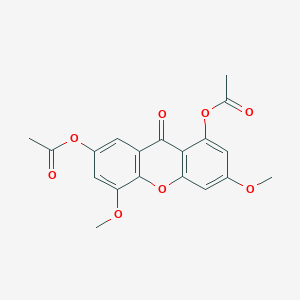
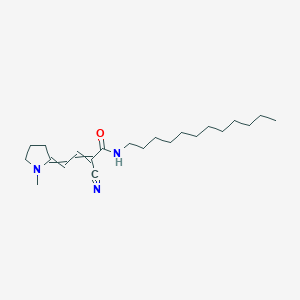
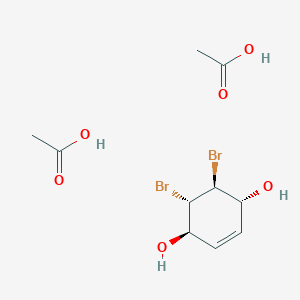
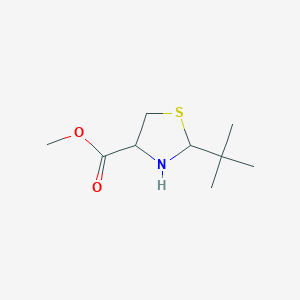
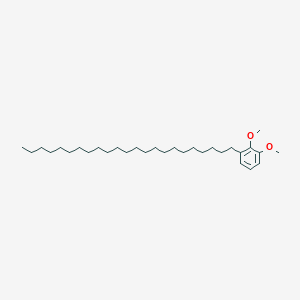
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
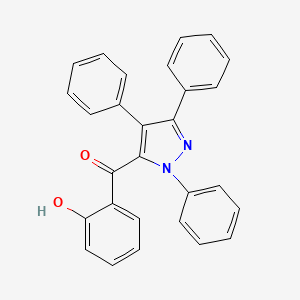
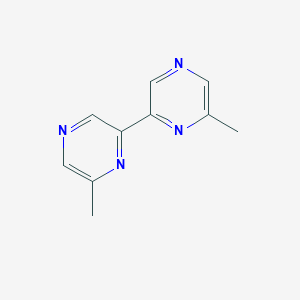
![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)

